N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-3-hydroxybenzohydrazide
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Overview
Description
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE is a chemical compound that belongs to the class of benzisothiazoles These compounds are characterized by a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with 3-hydroxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines. Substitution reactions can lead to a variety of substituted benzisothiazole derivatives.
Scientific Research Applications
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine
- N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amine
- N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide
Uniqueness
N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-3-HYDROXYBENZOHYDRAZIDE is unique due to the presence of the 3-hydroxybenzohydrazide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzisothiazole derivatives and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C14H11N3O4S |
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Molecular Weight |
317.32 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-hydroxybenzohydrazide |
InChI |
InChI=1S/C14H11N3O4S/c18-10-5-3-4-9(8-10)14(19)16-15-13-11-6-1-2-7-12(11)22(20,21)17-13/h1-8,18H,(H,15,17)(H,16,19) |
InChI Key |
WZSLEOWLBQTBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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